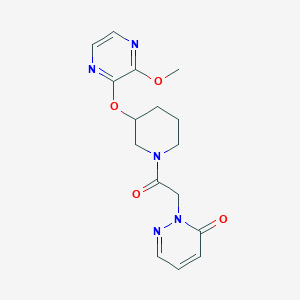

2-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[2-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O4/c1-24-15-16(18-8-7-17-15)25-12-4-3-9-20(10-12)14(23)11-21-13(22)5-2-6-19-21/h2,5-8,12H,3-4,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFKGIXCUIDZFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCCN(C2)C(=O)CN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves:

The reaction of 3-methoxypyrazine with a piperidine derivative in the presence of an appropriate base to form an intermediate.

Subsequent coupling of this intermediate with a pyridazinone derivative under controlled conditions.

Industrial Production Methods

Industrial production often employs optimized reaction conditions to maximize yield and purity. This involves:

The use of high-purity starting materials.

Strict control of reaction temperature and pressure.

Advanced purification techniques, such as chromatography and recrystallization, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: : Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: : The compound is prone to substitution reactions, particularly at the methoxypyrazine group, which can be targeted by nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Nucleophiles: : Halides, amines, or other nucleophilic species.

Major Products Formed

The specific products formed depend on the reaction conditions and the reagents used. Oxidation typically leads to the formation of carbonyl or carboxyl derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for therapeutic applications:

Antimicrobial Activity : Preliminary studies have demonstrated significant antimicrobial properties against various bacterial strains, indicating potential use as an antimicrobial agent.

Anticancer Properties : Investigations suggest that the compound may induce apoptosis in cancer cell lines. Mechanisms may involve modulation of cell cycle regulators and apoptotic pathways, which are critical in cancer treatment.

Anti-inflammatory Effects : The structural characteristics of the compound suggest it may interact with inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines.

Medicinal Chemistry

- Drug Development : The unique structural features of this compound make it a valuable candidate for drug development targeting various diseases, including cancer and infections.

- Target Identification : Studies have shown that the compound interacts with specific molecular targets, altering enzyme or receptor activity. This interaction can lead to therapeutic effects, making it essential for identifying new drug targets.

Case Studies

-

Anticancer Activity :

- A derivative related to this compound was tested in xenograft models, showing effective tumor growth inhibition and increased apoptosis markers in treated tissues.

-

Neurological Effects :

- Research explored the neuroprotective effects on neuronal cell lines under oxidative stress conditions. The results indicated a significant reduction in cell death rates, highlighting potential applications in treating neurodegenerative diseases.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets and pathways:

Molecular Targets: : Enzymes, receptors, and other biomolecules.

Pathways Involved: : Inhibition of specific enzyme activities, modulation of receptor functions, and interaction with nucleic acids.

Comparison with Similar Compounds

Chemical Structure and Substituent Analysis

*Calculated based on formula C₁₉H₂₁N₅O₄.

Key Structural Insights :

- Yhhu3813 () shares the pyridazinone core but incorporates a quinoline-piperazine-propoxy chain, which likely enhances kinase selectivity due to the extended aromatic system .

- Chlorophenyl-piperazinyl analogs () prioritize halogenated aryl groups for receptor affinity, a feature absent in the target compound but common in CNS-active agents .

Biological Activity

The compound 2-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a novel pyridazinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound includes several functional groups that contribute to its biological activity:

- Piperidine ring : Known for its role in various pharmacological properties.

- Methoxypyrazine moiety : Implicated in interactions with biological targets.

- Pyridazinone core : A versatile scaffold in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may modulate pathways related to:

- CNS activity : The piperidine component is associated with central nervous system effects, potentially acting as a depressant.

- Anticancer properties : Similar compounds have shown efficacy against cancer cell lines, indicating potential therapeutic applications.

In Vitro Studies

In vitro assays have demonstrated significant biological activities for derivatives of this compound. For example, studies on related pyridazine derivatives have shown:

- Cytotoxicity against cancer cell lines : Compounds similar to the target compound exhibited IC50 values indicating moderate to high cytotoxicity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines, with values as low as 1.06 μM for some derivatives .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 12e | A549 | 1.06 ± 0.16 |

| 12e | MCF-7 | 1.23 ± 0.18 |

| 12e | HeLa | 2.73 ± 0.33 |

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the methoxypyrazine and piperidine moieties can significantly affect biological activity. For instance:

- Substituents on the piperidine ring : Altering substituents can enhance binding affinity to target receptors or enzymes.

- Pyrazine derivatives : Variations in the pyrazine structure can lead to differential activity profiles against various biological targets .

Case Study 1: CNS Activity

Research involving related piperidine compounds demonstrated a marked reduction in locomotor activity in mice, suggesting potential CNS depressant effects . This aligns with findings from other studies where similar compounds exhibited significant pharmacological actions on the CNS.

Case Study 2: Anticancer Potential

A recent study evaluated the anticancer potential of pyridazine derivatives, revealing that certain compounds induced apoptosis in cancer cells and inhibited cell proliferation effectively . The mechanism was linked to specific interactions with the c-Met kinase pathway, which is crucial in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.